molecular formula C22H28N2O5S B2411325 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-diethoxybenzamide CAS No. 923684-98-4

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-diethoxybenzamide

Cat. No. B2411325
CAS RN: 923684-98-4
M. Wt: 432.54
InChI Key: KPLXPRZWDARONI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a 3,4-dihydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . The 2-position of the isoquinoline ring is substituted with a sulfonyl group, which is further connected to an ethyl group. The ethyl group is then connected to a benzamide moiety, which is substituted with two ethoxy groups at the 3 and 4 positions .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has explored the synthesis and thermal behavior of N-arylbenzamide derivatives, indicating their potential in generating a variety of chemical structures through thermal fragmentation and rearrangement processes. For example, Gaber et al. (2008) studied the thermal fragmentation of N-arylbenzamide oximes, leading to the formation of benzanilide, benzoxazole, and other derivatives, demonstrating the versatility of such compounds in chemical synthesis Gaber, Al-Ahmadi, & Baryyan, 2008.

Catalysis and Organic Transformations

Several studies have focused on catalyzed reactions involving similar structures, highlighting their utility in organic synthesis. For instance, Rakshit et al. (2011) reported on a Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides via directed C-H bond activation, showcasing a method for selectively forming valuable tetrahydroisoquinolinone products Rakshit, Grohmann, Besset, & Glorius, 2011.

Binding Studies and Probe Development

The development of novel sigma-2 receptor probes using benzamide analogues has been a topic of interest. Xu et al. (2005) synthesized and evaluated the binding of benzamide derivatives to sigma-2 receptors, finding significant affinity and potential utility for in vitro studies of receptor binding Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005.

Drug Discovery and Medicinal Chemistry

In the realm of medicinal chemistry, compounds containing dihydroisoquinoline structures have been investigated for their therapeutic potential. Jamieson et al. (2012) identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as highly potent and selective inhibitors of AKR1C3, an enzyme of interest in cancer research Jamieson, Brooke, Heinrich, Atwell, Silva, Hamilton, Turnbull, Rigoreau, Trivier, Soudy, Samlal, Owen, Schroeder, Raynham, Flanagan, & Denny, 2012.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4-diethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-3-28-20-10-9-18(15-21(20)29-4-2)22(25)23-12-14-30(26,27)24-13-11-17-7-5-6-8-19(17)16-24/h5-10,15H,3-4,11-14,16H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLXPRZWDARONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-diethoxybenzamide

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